molecular formula C11H18ClN5 B2700193 4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride CAS No. 1427379-02-9

4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride

Cat. No. B2700193
CAS RN: 1427379-02-9
M. Wt: 255.75
InChI Key: FHJKVHARTGOXCK-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride” is a chemical compound with the IUPAC name N’-hydroxy-4-(4-methyl-1-piperazinyl)-2-pyridinecarboximidamide . It has a molecular weight of 235.29 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds often involves the use of methanol and concentrated hydrochloric acid . The mixture is typically stirred at 40° C for 12 hours, after which the reaction liquid is concentrated and exsiccated . The residue is then dissolved in distilled water .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N5O/c1-15-4-6-16(7-5-15)9-2-3-13-10(8-9)11(12)14-17/h2-3,8,11H,4-7,12H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.75 . It is typically stored at room temperature . The compound is a solid powder .

Scientific Research Applications

Anticonvulsant and Anti-inflammatory Applications

  • Studies have identified compounds with structures similar to 4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride exhibiting anticonvulsant activity in animal models. For instance, derivatives of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] have shown efficacy in electroshock and pentetrazole-induced seizure tests, indicating potential applications in epilepsy treatment (Obniska et al., 2005).

Anticancer and Anti-5-lipoxygenase Agents

  • Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, sharing structural similarities with this compound, have shown promising cytotoxic effects against various cancer cell lines and significant inhibition of 5-lipoxygenase, a key enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Dual Activity in Cholinesterase and Aβ-Aggregation Inhibition

  • A class of 2,4-disubstituted pyrimidines has been designed, synthesized, and evaluated for their dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. These findings are significant for Alzheimer's disease (AD) research, where compounds like this compound can serve as a basis for developing treatments targeting multiple pathological routes in AD (Mohamed et al., 2011).

Application in Drug Metabolism Studies

  • Derivatives of this compound have been used as derivatization reagents for the ultrasensitive detection of amine enantiomers by HPLC-MS/MS. This application is particularly relevant in pharmacokinetics and drug metabolism studies, where precise measurement of drug enantiomers is crucial (Jin et al., 2020).

Antimycobacterial Activity

  • Research on 1,5-diphenylpyrrole derivatives, which include the N-(4-methylpiperazin-1-yl) moiety, has shown significant antimycobacterial activity against Mycobacterium tuberculosis and atypical mycobacteria. These findings open pathways for the development of new antimycobacterial agents, highlighting the versatile applications of compounds related to this compound (Biava et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5.ClH/c1-15-4-6-16(7-5-15)9-2-3-14-10(8-9)11(12)13;/h2-3,8H,4-7H2,1H3,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJKVHARTGOXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=C2)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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